Bis(2-nitrophenyl) sulfite
CAS No.: 248254-18-4
Cat. No.: VC20579515
Molecular Formula: C12H8N2O7S
Molecular Weight: 324.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 248254-18-4 |
|---|---|
| Molecular Formula | C12H8N2O7S |
| Molecular Weight | 324.27 g/mol |
| IUPAC Name | bis(2-nitrophenyl) sulfite |
| Standard InChI | InChI=1S/C12H8N2O7S/c15-13(16)9-5-1-3-7-11(9)20-22(19)21-12-8-4-2-6-10(12)14(17)18/h1-8H |
| Standard InChI Key | OFDUKHHXEZFMGB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Bis(2-nitrophenyl) Sulfate
This derivative features a sulfate group () bridging two 2-nitrophenyl rings. Its molecular weight is 340.27 g/mol, with a SMILES string of . The sulfonate group’s electron-withdrawing nature influences reactivity, particularly in electrophilic substitution reactions .
Bis(2-nitrophenyl) Sulfone
Characterized by a sulfone group (), this compound (PubChem CID: 365388) has a molecular weight of 308.27 g/mol and a density of 1.4±0.1 g/cm³ . Its stability under high-temperature conditions makes it suitable for polymer synthesis and catalytic applications .
Synthesis and Reactivity
Synthetic Pathways for Sulfur-Containing Nitrophenyl Derivatives
While no specific method for bis(2-nitrophenyl) sulfite is reported, analogous compounds are synthesized via:
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Nucleophilic Aromatic Substitution: Reacting 2-nitrochlorobenzene with sodium sulfite under alkaline conditions .
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Oxidation of Sulfides: Using hydrogen peroxide or ozone to convert bis(2-nitrophenyl) sulfide to sulfone derivatives .
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Microwave-Assisted Coupling: As demonstrated in the synthesis of bis(4-nitrophenyl)sulfide, where aryl diazonium salts react with under microwave irradiation .
Reactivity and Stability
Sulfite esters are generally less stable than sulfates or sulfones due to the propensity of the sulfite group () to hydrolyze in aqueous media . For example, bis(2-nitrophenyl) sulfate exhibits moderate stability in acidic conditions but decomposes at elevated temperatures .
Physicochemical Properties
Thermal and Spectral Data
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Bis(2-nitrophenyl) Sulfate: Melting point unreported; molecular weight 340.27 g/mol .
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Bis(2-nitrophenyl) Sulfone: Melts at 156°C, with a boiling point of 406.0±30.0°C at 760 mmHg .
| Property | Bis(2-nitrophenyl) Sulfate | Bis(2-nitrophenyl) Sulfone |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 340.27 | 308.27 |
| Density (g/cm³) | N/A | 1.4±0.1 |
| Boiling Point (°C) | N/A | 406.0±30.0 |
Spectroscopic Characterization
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NMR: For bis(3-nitrophenyl)sulfide, aromatic protons resonate at δ 8.37–7.15 ppm, while sulfone derivatives show upfield shifts due to electron withdrawal .
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IR Spectroscopy: Sulfate and sulfone groups exhibit strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (asymmetric S-O stretching) .
Applications and Industrial Relevance
Catalysis and Material Science
Bis(2-nitrophenyl) sulfone serves as a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical sulfides and sulfoxides . Nano-Pd catalysts derived from sulfone-containing ligands demonstrate high efficiency in Suzuki-Miyaura couplings .
Challenges and Future Directions
The absence of direct studies on bis(2-nitrophenyl) sulfite highlights a critical research gap. Proposed investigations include:
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Synthetic Optimization: Developing mild conditions to stabilize sulfite esters against hydrolysis.
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Computational Modeling: Using DFT calculations to predict sulfite derivative reactivity compared to sulfones.
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Toxicological Profiling: Assessing ecotoxicological risks through OECD guideline-compliant assays .
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